2-fluoro-N-(1H-indazol-5-yl)benzamide
Description
Contextualization of Indazole and Benzamide (B126) Moieties in Contemporary Medicinal Chemistry Research
The indazole and benzamide structures are independently recognized as "privileged scaffolds" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. caribjscitech.comresearcher.lifeijpsr.com
The indazole moiety , a bicyclic aromatic heterocycle, is a prominent feature in numerous therapeutic agents. nih.govresearchgate.net Its structure, comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, allows it to act as a surrogate for the adenine (B156593) base in ATP, enabling it to interact with the ATP-binding sites of various kinases. caribjscitech.com This versatility has led to the development of indazole-containing compounds with a vast array of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govresearchgate.netnih.gov The significance of the indazole core is underscored by its presence in several FDA-approved drugs, validating its role as a crucial pharmacophore in drug development. rsc.orgpnrjournal.com
Similarly, the benzamide moiety is a fundamental component in a wide range of pharmaceuticals. researchgate.netnih.gov Benzamide and its derivatives are known to exhibit diverse biological effects, including antimicrobial, analgesic, and anticancer activities. nih.govresearchgate.netnanobioletters.com The amide bond is a ubiquitous feature in biological systems, and its incorporation into drug candidates can facilitate key interactions with biological macromolecules. researchgate.net The benzamide structure serves as a versatile building block, and its derivatives are extensively researched for their potential as therapeutic agents. researchgate.netmdpi.com
Rationale for Investigating the Biological and Chemical Profiles of 2-fluoro-N-(1H-indazol-5-yl)benzamide Derivatives
The rationale for synthesizing and investigating compounds like this compound is rooted in the principles of molecular hybridization. This strategy involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with a potentially improved or novel biological activity profile. nih.gov
By covalently linking the proven indazole and benzamide scaffolds, medicinal chemists aim to:
Create Novelty: Generate new molecular structures that can be patented and developed as proprietary therapeutic agents.
Enhance Potency: Achieve synergistic effects where the combined molecule exhibits greater activity than the sum of its individual parts.
Modulate Properties: Fine-tune the pharmacological and pharmacokinetic properties of the molecule. The inclusion of a fluorine atom, as seen in this compound, is a common tactic to enhance metabolic stability, binding affinity, and membrane permeability.
The investigation of this specific chemical class is driven by the hypothesis that the resulting derivatives could emerge as potent inhibitors of various enzymes or receptors, particularly those implicated in diseases like cancer. nih.govnih.gov
Overview of Prior Research on Indazole-Based Compounds as Bioactive Agents
Research into indazole-based compounds has yielded a multitude of bioactive agents with diverse therapeutic potential. nih.gov These compounds are recognized for their ability to modulate various biological pathways, making them a focal point of extensive research and development. caribjscitech.com At least 43 different indazole-based therapeutics are either in clinical use or undergoing clinical trials. researchgate.netnih.gov
The biological activities of indazole derivatives are broad, reflecting the scaffold's versatility. nih.govnih.gov They have been successfully developed as kinase inhibitors, anti-inflammatory agents, and treatments for chemotherapy-induced nausea, among other applications. caribjscitech.comnih.govnih.gov
Table 1: Reported Biological Activities of Indazole Derivatives
| Biological Activity | Therapeutic Area | References |
|---|---|---|
| Anti-tumor / Anticancer | Oncology | nih.govrsc.orgnih.govresearchgate.net |
| Kinase Inhibition (e.g., FGFR, Pim, Aurora) | Oncology | nih.gov |
| Anti-inflammatory | Inflammation | caribjscitech.comnih.govresearchgate.net |
| Antimicrobial / Antibacterial / Antifungal | Infectious Diseases | nih.govnih.gov |
| Anti-HIV | Virology | nih.govresearchgate.net |
| Serotonin 5-HT3 Receptor Antagonist | Antiemetic | nih.govpnrjournal.com |
| HIF-1α Inhibition | Oncology | researchgate.net |
Several indazole-containing drugs have received regulatory approval and are used in clinical practice, demonstrating the scaffold's therapeutic success.
Table 2: Examples of Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Primary Indication | References |
|---|---|---|
| Niraparib | Ovarian, Fallopian Tube, Peritoneal Cancer | nih.gov |
| Pazopanib (B1684535) | Renal Cell Carcinoma, Soft Tissue Sarcoma | nih.govpnrjournal.com |
| Axitinib (B1684631) | Renal Cell Carcinoma | pnrjournal.com |
| Entrectinib | ROS1-positive Non-Small Cell Lung Cancer | pnrjournal.com |
| Granisetron | Chemotherapy-induced Nausea and Vomiting | nih.govpnrjournal.com |
| Benzydamine | Pain and Inflammation | nih.gov |
In anticancer research, indazole derivatives have been shown to inhibit cancer cell proliferation, suppress colony formation, and promote apoptosis (programmed cell death). rsc.org Studies have indicated that these effects can be linked to the modulation of key cellular proteins involved in cell survival and death, such as Bcl-2 and caspases. rsc.org
Table 3: List of Mentioned Compounds | Compound Name | | | :--- | | this compound | | Niraparib | | Pazopanib | | Axitinib | | Entrectinib | | Granisetron | | Benzydamine | | Adenine | | ATP (Adenosine triphosphate) | | Bcl-2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-N-(1H-indazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-12-4-2-1-3-11(12)14(19)17-10-5-6-13-9(7-10)8-16-18-13/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIUVUOQDPDTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408111 | |
| Record name | 2-fluoro-N-(1H-indazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710329-44-5 | |
| Record name | 2-fluoro-N-(1H-indazol-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro N 1h Indazol 5 Yl Benzamide and Analogous Indazole Benzamide Derivatives
General Synthetic Routes and Chemical Transformations for Indazole-Benzamide Construction
The fundamental transformation in the synthesis of indazole-benzamide derivatives is the formation of an amide bond between an indazole amine and a benzoic acid derivative. This is a widely employed reaction in pharmaceutical synthesis. researchgate.net The core structure is typically assembled by coupling a substituted indazole amine with a substituted benzoic acid or its activated form.
A common approach involves the reaction of 1H-indazol-5-amine with 2-fluorobenzoic acid. nih.gov To facilitate this amide bond formation, coupling agents are frequently employed. Reagents such as O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) are effective for this purpose. jocpr.com
Alternatively, the synthesis can be approached by first constructing a more complex indazole-containing intermediate that already possesses a reactive site for the final benzamide (B126) coupling. For instance, a synthetic route might involve the initial preparation of a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine intermediate, which is then reacted with a benzoic acid derivative to yield the final product. nih.govresearchgate.net This multi-step approach allows for the introduction of additional structural complexity.
The following table summarizes a general synthetic scheme for indazole-benzamide derivatives:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1H-Indazole-3-carboxylic acid | Methanol, H₂SO₄ (catalytic), reflux | 1H-Indazole-3-carboxylic acid methyl ester |
| 2 | 1H-Indazole-3-carboxylic acid methyl ester | Hydrazine hydrate (B1144303), Ethanol, reflux | 1H-Indazole-3-carboxylic acid hydrazide |
| 3 | 1H-Indazole-3-carboxylic acid hydrazide, Substituted aryl acid | HATU, DIPEA, DMF, room temperature | Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide |
This table illustrates a multi-step synthesis of indazole-3-carboxamide derivatives, a class of compounds analogous to the title compound. jocpr.com
Key Precursors and Reaction Pathways for the Benzamide Moiety
The benzamide moiety of 2-fluoro-N-(1H-indazol-5-yl)benzamide originates from 2-fluorobenzoic acid or its derivatives. The synthesis of such precursors is well-established. For instance, 2-fluorobenzamides can be efficiently synthesized from 1,2,3-benzotriazinones through a denitrogenative fluorination reaction using tetrafluoroboric acid under mild thermal conditions. researchgate.net
Another key precursor is 2-aminobenzophenone, which serves as a starting material for various heterocyclic compounds. researchgate.net While not directly used for 2-fluorobenzamide (B1203369) in this specific context, its synthesis highlights general principles of aromatic chemistry. For example, 2-amino-5-fluorobenzoic acid can be prepared from 4-fluoroaniline (B128567) through a sequence involving condensation with chloral (B1216628) hydrate and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation. google.com
The synthesis of the benzamide portion often involves the activation of the carboxylic acid group to facilitate the reaction with the amine. This can be achieved by converting the carboxylic acid to an acid chloride, an active ester, or by using in-situ coupling agents.
Strategic Approaches for Indazole Core Functionalization and Substitution
The indazole core is a versatile scaffold that can be functionalized at various positions. researchgate.netnih.gov Direct C-H functionalization has emerged as a powerful tool for this purpose. For example, the C3 position of 2H-indazoles can be directly amidated using photocatalysis. researchgate.netnih.gov This method utilizes a photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and an amidyl radical source. nih.gov Similarly, direct C-H amination of 2H-indazoles can be achieved with various amines under organophotoredox-catalyzed oxidative coupling conditions. researchgate.net
Copper-catalyzed N-arylation is another important strategy for functionalizing the indazole ring. beilstein-journals.org This can be used to introduce aryl groups at the N1 position. The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation. researchgate.net
The following table provides examples of functionalization reactions on the indazole core:
| Position | Reaction Type | Reagents and Conditions | Product Type |
| C3 | Direct Amidation | 4CzIPN (photocatalyst), N-aminopyridinium salts | 3-amidated 2H-indazoles |
| C3 | Allylation | CuH catalysis, N-(benzoyloxy)indazoles | C3-allyl 1H-indazoles |
| N1 | Arylation | Copper-diamine catalyst, Na₂CO₃, DME (reflux) | N1-arylated indazoles |
| N1/N2 | Alkylation | NaH, THF, alkyl bromide | N-alkylated indazoles |
This table showcases various methods for introducing substituents onto the indazole ring system. researchgate.netnih.govbeilstein-journals.orgsemanticscholar.org
Regioselective Synthesis of 1H-Indazole and 2H-Indazole Isomers within Benzamide Conjugates
The indazole ring exists as two main tautomers, 1H-indazole and 2H-indazole, and their selective synthesis is a significant challenge. researchgate.net The regioselectivity of N-substitution on the indazole ring is influenced by steric and electronic effects of substituents already present on the ring, as well as the nature of the alkylating or acylating agent. beilstein-journals.org
Generally, N-acylation of indazoles tends to favor the N1-substituted product, which is often the thermodynamically more stable isomer. beilstein-journals.org In contrast, N-alkylation can lead to mixtures of N1 and N2 isomers. However, specific conditions can be optimized to favor one isomer over the other. For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be selective for N1-alkylation for a range of substituted indazoles. beilstein-journals.org
The synthesis of 2H-indazoles can be achieved through methods like the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates. nih.gov This one-pot procedure allows for the selective formation of N2-substituted indazoles. nih.gov Furthermore, direct alkylation of indazoles with specific reagents mediated by Ga/Al or Al can also provide regioselective access to 2H-indazoles. rsc.org
Advanced Synthetic Techniques and Catalyst Systems Utilized
Modern synthetic chemistry employs a variety of advanced techniques and catalyst systems to improve the efficiency and selectivity of reactions. Palladium-catalyzed cross-coupling reactions are widely used in the synthesis of complex molecules, including indazole derivatives. researchgate.net For example, palladium catalysts can be used for the direct C-H arylation of 2H-indazoles. researchgate.net
Copper-catalyzed reactions are also prevalent, particularly for N-arylation and amidation reactions. beilstein-journals.orgnih.gov Copper(I) oxide nanoparticles have been used as a catalyst for the three-component synthesis of 2H-indazoles. organic-chemistry.org
Photoredox catalysis has emerged as a powerful, metal-free alternative for various transformations, including the direct C3-amidation of 2H-indazoles. nih.govacs.org This technique uses light to initiate chemical reactions, often under mild conditions.
The following table highlights some advanced catalyst systems:
| Catalyst System | Reaction Type | Application |
| Palladium complexes (e.g., Pd(dppf)Cl₂) | C-H Arylation | Synthesis of 2,3-diaryl-1H-indazoles |
| Copper(I) iodide/1,10-phenanthroline | Intramolecular N-arylation | Synthesis of N-phenyl-1H-indazoles |
| 4CzIPN (organophotocatalyst) | Direct C3-Amidation | Functionalization of 2H-indazoles |
| Rhodium/Copper complexes | C-H Activation/C-N Coupling | Synthesis of 1H-indazoles from imidates |
| Imidazolium chloride | Transamidation | Amide bond formation |
This table provides examples of modern catalytic systems used in the synthesis of indazole derivatives and related transformations. researchgate.netresearchgate.netbeilstein-journals.orgnih.govnih.gov
Purification and Isolation Strategies for Novel Derivatives
The purification and isolation of the final products are crucial steps to ensure the purity of the synthesized compounds. Common techniques include recrystallization, which is effective for obtaining crystalline solids, and column chromatography. jchr.orgmdpi.com
For column chromatography, silica (B1680970) gel is a frequently used stationary phase, and the mobile phase is a mixture of solvents, such as n-hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation. jchr.orgmdpi.com The progress of the purification can be monitored by thin-layer chromatography (TLC). jchr.org
In some cases, after initial workup and extraction, the crude product can be directly purified by column chromatography to yield the desired compound. mdpi.com For compounds that are solids, recrystallization from a suitable solvent or solvent mixture, such as ethanol, is a common final purification step. jchr.org
Biological Activity and Mechanistic Insights of 2 Fluoro N 1h Indazol 5 Yl Benzamide Derivatives
Modulation of Kinase Activity
Derivatives built upon the indazole-benzamide framework have shown remarkable potential as kinase inhibitors. Their activity spans several key families of protein kinases implicated in cancer and other diseases, including FMS-like Tyrosine Kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR), among others.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition and Selectivity Against Mutants
FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations are common. Research has identified a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives as powerful FLT3 inhibitors. nih.govnih.gov These compounds were developed through structural optimization of earlier inhibitors and have demonstrated potent activity against both wild-type FLT3 and its clinically relevant mutants. nih.gov
One of the most potent compounds from this series, designated as 8r , displayed an IC₅₀ value of 41.6 nM against wild-type FLT3. nih.gov Crucially, it also showed strong inhibition of the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants, which are associated with drug resistance. nih.govnih.gov Compound 8r was highly effective against the FLT3-ITD (W51) and FLT3-TKD (D835Y) mutations, with IC₅₀ values of 22.8 nM and 5.64 nM, respectively. nih.gov These findings highlight the potential of this chemical scaffold to overcome resistance mechanisms in AML. nih.gov Furthermore, these inhibitors were found to be highly selective, showing minimal activity against a panel of 42 other protein kinases. nih.govnih.gov
| Compound | Target | IC₅₀ (nM) | Source |
| 8r | FLT3 | 41.6 | nih.gov |
| 8r | FLT3-ITD (W51) | 22.8 | nih.gov |
| 8r | FLT3-TKD (D835Y) | 5.64 | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition and Associated Profiles
The benzamide and benzimidazole (B57391) core structures are also implicated in the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors. While direct studies on 2-fluoro-N-(1H-indazol-5-yl)benzamide are limited, research on related scaffolds provides valuable insights. A novel 2-aryl benzimidazole derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) , was shown to potently inhibit both EGFR and HER2 (ERBB2) activity by reducing their tyrosine phosphorylation. nih.gov
Furthermore, various benzamide derivatives have been specifically designed as EGFR tyrosine kinase inhibitors. nih.gov For instance, benzamides 1c and 1d were found to specifically inhibit EGFR tyrosine kinase. nih.gov These findings suggest that the broader class of benzamide-containing heterocyclic compounds represents a promising foundation for the development of novel EGFR inhibitors. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) Interactions and Inhibitory Potency
The FGF/FGFR and VEGF/VEGFR signaling pathways are crucial for tumor angiogenesis and cell growth, making them important targets for cancer therapy. researchgate.net Indazole-based derivatives have been successfully developed as potent inhibitors of these receptor tyrosine kinases.
In the context of FGFR inhibition, a series of indazole derivatives were identified as potent FGFR1 inhibitors. nih.gov Through structural optimization, compound 9u emerged as a highly potent inhibitor with an IC₅₀ of 3.3 nM against FGFR1 and also demonstrated good kinase selectivity. nih.gov Another indazole derivative, 9d , also showed excellent FGFR1 kinase inhibitory activity with an IC₅₀ of 15.0 nM. nih.gov Research into indazole-based FGFR inhibitors has also shown that functionality at the 3-position of the indazole ring is a common feature of potent compounds. nih.gov
For VEGFR, related heterocyclic scaffolds have shown significant promise. A series of benzimidazole-oxadiazole derivatives were developed as new inhibitors of VEGFR-2. nih.gov Among them, compounds 4c and 4d were potent inhibitors of the VEGFR-2 enzyme, with IC₅₀ values of 0.475 µM and 0.618 µM, respectively. nih.gov
| Compound | Target | IC₅₀ | Source |
| 9u | FGFR1 | 3.3 nM | nih.gov |
| 9d | FGFR1 | 15.0 nM | nih.gov |
| 4c | VEGFR-2 | 0.475 µM | nih.gov |
| 4d | VEGFR-2 | 0.618 µM | nih.gov |
Inhibition of Other Protein Kinases (e.g., Src, Anaplastic Lymphoma Kinase (ALK))
The versatility of the indazole-benzamide scaffold extends to other important protein kinases. Studies on benzamide derivatives have shown specific inhibition of v-Src protein tyrosine kinase. nih.gov Specifically, the benzamide 1j and the related benzamidine (B55565) 2d were identified as specific inhibitors of v-Src kinase. nih.gov
Additionally, modifications to the indazole-benzamide core have yielded potent inhibitors for other kinase families. A series of N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were developed as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7), with a representative compound, B2 , exhibiting an IC₅₀ of 4 nM. dovepress.com In another study, N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized as highly effective inhibitors of Polo-like kinase 4 (PLK4), with compound K22 showing exceptional activity (IC₅₀ = 0.1 nM). nih.gov While specific data for ALK inhibition by this class is not prominent, the broad applicability of the scaffold suggests potential activity that could be explored.
Mechanistic Characterization of Kinase Binding and Inhibition (e.g., ATP-Competitive Mechanisms, Hinge Region Interactions)
The inhibitory action of these indazole-based compounds is primarily achieved through competitive binding at the ATP-binding site of the target kinase. The indazole fragment plays a key role, often acting as a "hinge binder" that forms critical hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. nih.gov
For example, in the case of FLT3 inhibitors, the indazole moiety occupies the ATP-binding pocket. nih.gov These compounds are classified as Type II inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, providing a potential explanation for their high potency against drug-resistant mutants. nih.govnih.gov Similarly, molecular modeling of indazole-based FGFR inhibitors shows that extensions from the indazole-3-position can target key amino acid residues like Ser565 for hydrogen bonding. nih.gov Docking simulations of benzamide inhibitors within the EGFR kinase domain also confirm their interaction within the ATP-binding site, mimicking the binding mode of established inhibitors. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Beyond kinase inhibition, indazole-based structures have been identified as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) and a key target in the treatment of Parkinson's disease. nih.gov
A series of N-unsubstituted indazole-5-carboxamides and their N1-methylated analogues have been developed as subnanomolar, reversible, and competitive MAO-B inhibitors. These compounds demonstrate high potency, with pIC₅₀ values greater than 8.8, and are highly selective for MAO-B over the MAO-A isoform. Kinetic studies confirmed that their mechanism of action is competitive. Related indole-based derivatives have also been shown to act as selective and competitive MAO-B inhibitors. nih.govnih.gov For instance, the indole (B1671886) analogue 4e was found to have a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for MAO-B. nih.govnih.gov
| Compound Class | Target | Potency | Inhibition Mode | Source |
| Indazole-5-carboxamides | MAO-B | pIC₅₀ > 8.8 | Reversible, Competitive | |
| 4e (Indole analogue) | MAO-B | Ki = 94.52 nM | Competitive | nih.govnih.gov |
Potency and Selectivity Studies of MAO-B Inhibition
Derivatives of N-(1H-indazol-5-yl)benzamide have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The strategic placement of fluorine atoms on the benzamide ring has been shown to significantly influence the inhibitory activity and selectivity of these compounds.
Research into indazole- and indole-5-carboxamides has revealed that these compounds can achieve sub-nanomolar potency for MAO-B. For instance, a closely related analog, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, demonstrated a remarkable IC₅₀ value of 1.59 nM for human MAO-B, with a selectivity of over 6000-fold against MAO-A. nih.govnih.govnih.gov Another potent derivative, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, exhibited an even lower IC₅₀ of 0.386 nM for human MAO-B and a selectivity greater than 25,000-fold over MAO-A. nih.gov
The substitution pattern on the benzoyl moiety is a critical determinant of both potency and selectivity. While various halogen substitutions have proven effective, the 2-fluoro substitution of the titular compound is part of a chemical space known to produce highly effective MAO-B inhibitors. The data from closely related analogs strongly suggest that this compound would also exhibit significant potency and selectivity for MAO-B.
Table 1: MAO-B Inhibitory Activity of Selected Indazole-5-Carboxamide Derivatives
| Compound | Substitution | hMAO-B IC₅₀ (nM) | Selectivity vs. hMAO-A |
|---|---|---|---|
| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 3,4-difluoro | 1.59 | >6000-fold |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 3,4-dichloro, N1-methyl | 0.386 | >25,000-fold |
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 3,4-dichloro (indole analog) | 0.227 | >5700-fold |
Reversible and Competitive Inhibition Mechanisms
A key feature of the indazole-5-carboxamide class of MAO-B inhibitors is their reversible and competitive mechanism of action. nih.govnih.govnih.gov This is a significant advantage over irreversible inhibitors, which can lead to prolonged and sometimes undesirable effects. The reversibility of these compounds has been confirmed through various experimental techniques, including time-dependent inhibition studies and dialysis experiments. nih.gov
Kinetic analyses, such as Lineweaver-Burk plots, have been employed to elucidate the competitive nature of the inhibition. For N-unsubstituted and N1-methylated indazole-5-carboxamides, these plots show that the Michaelis constant (Kₘ) increases with higher inhibitor concentrations, while the maximal velocity (Vₘₐₓ) remains constant. nih.gov This is the hallmark of a competitive inhibitor, indicating that the compound competes with the substrate for binding to the active site of the enzyme. nih.gov The reversible and competitive inhibition by these indazole derivatives allows for a more controlled modulation of MAO-B activity, which is a desirable characteristic for therapeutic agents.
Investigation of G-Protein-Coupled Receptor (GPR) Modulation (e.g., GPR84 Antagonism)
The indazole scaffold has been recognized for its ability to interact with G-protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. While direct studies on this compound as a GPR84 antagonist are not extensively documented, research on related structures suggests a potential for such activity. GPR84 is a pro-inflammatory receptor, and its antagonism is considered a therapeutic strategy for inflammatory conditions. nih.gov
For example, a series of 1,2,4-triazine (B1199460) derivatives have been identified as potent GPR84 antagonists. acs.org Furthermore, indazole-containing compounds have been developed as antagonists for other GPCRs, such as the CC-chemokine receptor 4 (CCR4). acs.org Specifically, indazole arylsulfonamides have been shown to act as allosteric antagonists of CCR4. acs.org The discovery of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, further highlights the versatility of the benzamide moiety in receptor modulation. nih.gov These findings support the hypothesis that the this compound scaffold could be a promising starting point for the development of novel GPR modulators, including GPR84 antagonists.
Evaluation of Rho Kinase (ROCK) Inhibitory Activity
The indazole nucleus is a key structural feature in a number of compounds designed as inhibitors of Rho kinase (ROCK), a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation. Inhibition of ROCK is a therapeutic target for various cardiovascular diseases and inflammatory disorders. While specific data on the ROCK inhibitory activity of this compound is limited, the established activity of other indazole derivatives suggests that this compound class warrants investigation for this target.
The development of ROCK inhibitors with an indazole core underscores the potential of this scaffold to interact with the ATP-binding site of kinases. The structural features of the indazole ring, combined with various substitutions, can be optimized to achieve high potency and selectivity for ROCK. Further screening and structure-activity relationship studies would be necessary to determine the precise ROCK inhibitory potential of this compound and its derivatives.
Antimicrobial Activity Studies (e.g., Antifungal, Antibacterial)
The indazole and benzamide moieties are present in numerous compounds with demonstrated antimicrobial properties. Indazole derivatives have been reported to possess a broad spectrum of activity, including antibacterial, antifungal, and antiprotozoal effects. nih.govmdpi.com Similarly, benzamide derivatives have been synthesized and evaluated for their activity against various microbial strains. nanobioletters.com
Studies on 2H-indazole derivatives have shown significant in vitro growth inhibition against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as against the pathogenic yeasts Candida albicans and Candida glabrata. mdpi.com In some cases, these derivatives were found to be more potent than the standard drug metronidazole. mdpi.com The presence of a fluorine atom in the benzamide portion may further enhance antimicrobial activity, as fluorinated compounds often exhibit improved metabolic stability and target binding affinity.
Table 2: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Compound 5a | E. coli | MIC: 3.12 µg/mL |
| Compound 5a | B. subtilis | MIC: 6.25 µg/mL |
| Compound 6b | E. coli | Zone of inhibition: 24 mm |
| Compound 6c | B. subtilis | Zone of inhibition: 24 mm |
Data from a study on N-benzamide derivatives. nanobioletters.com
Anti-Inflammatory Potential and Related Biological Responses
The indazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Research has shown that indazole and its derivatives can exert significant anti-inflammatory effects through various mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov
In vitro studies have demonstrated that indazole derivatives can inhibit COX-2 with IC₅₀ values in the micromolar range. nih.gov Furthermore, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov The ability of indazole derivatives to scavenge free radicals also contributes to their anti-inflammatory profile. nih.gov The potential for this compound derivatives to modulate GPR84 and ROCK, both of which are linked to inflammatory pathways, further supports their promise as anti-inflammatory agents.
Table 3: Anti-Inflammatory Activity of Indazole Derivatives
| Compound | Assay | IC₅₀ (µM) |
|---|---|---|
| Indazole | COX-2 Inhibition | 23.42 |
| 5-Aminoindazole | COX-2 Inhibition | 12.32 |
| Indazole | TNF-α Inhibition | 220.11 |
| 5-Aminoindazole | TNF-α Inhibition | 230.19 |
Data from an in vitro study on indazole and its derivatives. nih.gov
Potential as Antispermatogenic Agents
A significant and distinct area of biological activity for indazole derivatives is their potential as non-hormonal male contraceptives. Certain indazole-3-carboxylic acid derivatives have been shown to be potent antispermatogenic agents, causing a reversible inhibition of spermatogenesis. nih.govnih.gov
Studies in rats have demonstrated that oral administration of compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid leads to a marked reduction in testicular weight and a disruption of the seminiferous tubules, primarily affecting spermatocytes and spermatids. nih.gov More recently, a highly potent derivative named gamendazole (B1674601) has been shown to block spermatogenesis and induce infertility in rats after a single oral dose. nih.gov The mechanism of action is believed to involve the Sertoli cells within the testes. nih.gov These findings highlight the potential of the indazole scaffold, and by extension, derivatives like this compound, to be explored for the development of novel male contraceptive agents.
Structure Activity Relationship Sar Studies of 2 Fluoro N 1h Indazol 5 Yl Benzamide and Its Derivatives
Impact of Substituent Variations on the Fluoro-Benzamide Ring System
The fluoro-benzamide ring of 2-fluoro-N-(1H-indazol-5-yl)benzamide is a critical component for its biological activity. Variations in the substitution pattern on this ring have been shown to significantly modulate potency and selectivity.
The position of the fluorine atom on the benzamide (B126) ring is a key determinant of activity. While the parent compound features a 2-fluoro substitution, studies on analogous benzamide derivatives have shown that moving the fluorine to the 3- or 4-position can be tolerated, albeit often with a slight reduction in potency. The presence of a halogen at the 2-position is generally considered favorable.
Beyond the fluorine substituent, the introduction of other groups on the benzamide ring has been explored. For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which share the benzamide moiety, the introduction of a methoxy group at the 4-position of the benzamide ring was found to be beneficial. Specifically, a compound bearing a 2-fluoro-4-methoxy substitution pattern displayed high agonistic potency against G protein-coupled receptor 35 (GPR35). nih.gov This suggests that combining the 2-fluoro substituent with an electron-donating group at the 4-position could be a favorable strategy for enhancing the activity of N-(1H-indazol-5-yl)benzamide derivatives.
Furthermore, the replacement of the fluoro-benzamide with other aromatic or heteroaromatic rings has been investigated in related scaffolds. These studies often reveal that the benzamide moiety itself is a key pharmacophoric element, providing a crucial hydrogen bond donor (the amide N-H) and acceptor (the amide C=O), as well as an aromatic surface for π-stacking interactions with the target protein.
| Compound Analogue | Benzamide Substitution | Observed Activity Trend | Reference |
|---|---|---|---|
| N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide | Unsubstituted | Baseline Activity | nih.gov |
| N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivative | 4-Methoxy | Increased Potency | nih.gov |
| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivative | 2-Fluoro-4-Methoxy | High Agonistic Potency (GPR35) | nih.gov |
Influence of Modifications on the Indazole Heterocycle (e.g., N-substitution, Ring Substituents)
The indazole heterocycle is another cornerstone of the this compound structure, providing essential interactions with biological targets. Modifications to this ring system, including N-substitution and the introduction of other substituents, have profound effects on the compound's biological profile.
N-Substitution: The nitrogen atoms of the indazole ring are pivotal. The N-H group can act as a hydrogen bond donor, a feature often critical for anchoring the ligand in the active site of a target protein. N-alkylation, for instance with a methyl group, can sometimes be tolerated or even beneficial, depending on the specific target. However, in many cases, the unsubstituted N-H is preferred for optimal activity.
Ring Substituents: The introduction of substituents on the benzene (B151609) portion of the indazole ring has been a key strategy in the optimization of related compounds. In a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives developed as Cyclin-Dependent Kinase 7 (CDK7) inhibitors, the presence of a pyridine ring at the 5-position of the indazole was a crucial design element that contributed to high potency. nih.gov This highlights the importance of exploring substitutions at this position to enhance target engagement.
Similarly, in other indazole-based inhibitors, the introduction of small alkyl or halo groups on the indazole ring has been shown to modulate lipophilicity and steric interactions within the binding pocket, thereby influencing both potency and selectivity.
| Compound Series | Indazole Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-(Indazol-3-yl)benzamides | 5-Aryl/Heteroaryl Substitution | Often leads to a significant increase in potency. | nih.gov |
| General Indazole-based Inhibitors | N1-Alkylation | Variable effects; can decrease activity if H-bond donation is crucial. | |
| General Indazole-based Inhibitors | Halogenation of the benzene ring | Can improve pharmacokinetic properties and target interactions. |
Conformational Analysis and Its Correlation with Biological Activity
The three-dimensional conformation of this compound is a critical factor governing its interaction with biological targets. The molecule possesses a degree of flexibility, primarily around the amide bond connecting the fluoro-benzamide and indazole moieties. The relative orientation of these two ring systems is crucial for presenting the key pharmacophoric elements in the correct spatial arrangement for binding.
Computational studies on structurally related N-(thiazol-2-yl)benzamides have revealed that the conformation is influenced by intramolecular interactions. An attractive dipole-dipole interaction between the amide N-H and the nitrogen atom of the heterocyclic ring (in that case, thiazole) plays a significant role in determining the preferred conformation. A similar interaction can be expected between the amide N-H and the N1 or N2 of the indazole ring in this compound.
The planarity or near-planarity of the benzamide and indazole rings is often important for facilitating π-π stacking interactions with aromatic residues in the active site of a target protein. The preferred conformation is one that minimizes steric hindrance while maximizing favorable interactions with the protein. The bioactive conformation is likely to be a low-energy state that is readily accessible under physiological conditions.
Identification of Key Pharmacophoric Elements for Target Recognition and Binding
Based on the SAR studies of this compound and its analogues, several key pharmacophoric elements essential for target recognition and binding have been identified. A pharmacophore model for this class of compounds would typically include:
A Hydrogen Bond Donor: The N-H group of the indazole ring is a crucial hydrogen bond donor.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide linker serves as a key hydrogen bond acceptor.
An Aromatic Ring System: The fluoro-benzamide ring provides an aromatic surface for hydrophobic and π-stacking interactions.
A Second Aromatic/Heteroaromatic Ring: The indazole ring system also contributes to aromatic interactions and provides the essential hydrogen bond donor.
A Halogen Bond Acceptor (optional but often favorable): The fluorine atom on the benzamide ring can participate in halogen bonding or other electrostatic interactions.
A pharmacophore model for related glycinergic potentiators, which also feature an aromatic ring, a carbonyl group, and a nitrogen-containing heterocycle, supports the importance of these elements. nih.gov The specific spatial arrangement of these features is critical for high-affinity binding to the target.
Ligand Efficiency and Optimization Parameters in SAR Development
Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the binding energy per non-hydrogen atom of a molecule. It is used to guide the optimization of lead compounds by focusing on improving the efficiency with which a molecule binds to its target. For indazole-based inhibitors, maintaining a high LE is a key objective during the SAR exploration.
In the development of indazole-based inhibitors for Fibroblast Growth Factor Receptors (FGFRs), for example, the initial indazole-containing fragments exhibited excellent ligand efficiencies of 0.30–0.48. This indicates that the indazole core is an efficient starting point for building more potent inhibitors.
Optimization strategies for compounds like this compound often involve a balance between increasing potency and maintaining or improving drug-like properties such as solubility, permeability, and metabolic stability. Key optimization parameters include:
Lipophilic Efficiency (LipE): This parameter relates potency to lipophilicity and is used to guide modifications that increase potency without excessively increasing lipophilicity, which can lead to poor pharmacokinetic properties.
Molecular Weight (MW): Keeping the molecular weight within a reasonable range is important for maintaining good oral bioavailability.
Polar Surface Area (PSA): Modulating the PSA can influence cell permeability and solubility.
The SAR data gathered from modifying the fluoro-benzamide and indazole rings are used to iteratively improve these parameters, with the goal of developing a clinical candidate with a balanced profile of potency, selectivity, and drug-like properties.
Computational Investigations and Molecular Modeling of 2 Fluoro N 1h Indazol 5 Yl Benzamide and Analogs
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For 2-fluoro-N-(1H-indazol-5-yl)benzamide, docking simulations are instrumental in elucidating its binding mode within the active sites of various protein targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for binding affinity and specificity. mdpi.comscispace.com
Docking studies on analogous indazole-based compounds have revealed that the indazole moiety often acts as a hinge-binder in the ATP-binding pocket of kinases. nih.gov For instance, in studies of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole fragment was shown to be a critical component for binding. nih.govhanyang.ac.kr In the case of this compound, the indazole nitrogen atoms and the amide group are potential hydrogen bond donors and acceptors, while the fluorobenzoyl and indazole rings can engage in hydrophobic and pi-stacking interactions.
The results of docking simulations are often quantified by a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding interaction. mdpi.com These scores, along with the predicted binding poses, allow for the ranking of different analogs and the prioritization of compounds for synthesis and biological testing. nih.gov
Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound with a Kinase Target
| Parameter | Value/Description |
| Protein Target | Example Kinase 1 (e.g., AXL) |
| PDB ID | e.g., 4RT7 hanyang.ac.kr |
| Docking Software | AutoDock Vina vensel.org |
| Binding Energy (kcal/mol) | -9.5 |
| Key Hydrogen Bonds | - NH of indazole with backbone carbonyl of hinge region amino acid (e.g., MET) - Carbonyl of amide with side chain of a catalytic loop residue (e.g., LYS) |
| Hydrophobic Interactions | - Fluorobenzene ring in hydrophobic pocket - Indazole ring with aliphatic side chains of residues like LEU, VAL |
| Pi-Stacking Interactions | - Benzene (B151609) ring of indazole with a PHE or TYR residue |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. tandfonline.com MD simulations are used to assess the conformational stability of the this compound-protein complex and to analyze the dynamics of their interactions. researchgate.netrsc.org
By simulating the movements of atoms and molecules over a specific period, MD can reveal whether the binding pose predicted by docking is stable or if the ligand undergoes significant conformational changes. rsc.org Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory can indicate the stability of the complex. tandfonline.com A stable complex will typically show a low and converging RMSD value.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.comresearchgate.net For this compound and its analogs, QSAR models can be developed to predict their activity against specific targets, such as certain cancer cell lines or enzymes. researchgate.net
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their physicochemical properties, such as lipophilicity (logP), electronic properties, and steric features. researchgate.net These descriptors are then correlated with the experimentally determined biological activities (e.g., IC50 values) using statistical methods to build a predictive model. researchgate.net
A reliable QSAR model can be used to screen virtual libraries of compounds and predict the activity of newly designed analogs before their synthesis, thereby saving time and resources. researchgate.net For instance, a 3D-QSAR model built for indazole derivatives showed a high predictive capability for their anticancer activity. researchgate.net
In Silico Prediction of Target Specificity and Off-Target Interactions
A crucial aspect of drug development is to ensure that a compound is selective for its intended target to minimize side effects. In silico target prediction methods are employed to identify potential on-target and off-target interactions of this compound. nih.gov These approaches can be broadly categorized as ligand-based and structure-based.
Ligand-based methods compare the chemical structure of the query compound to a database of compounds with known biological activities. nih.gov If the compound is structurally similar to molecules that are known to bind to a particular protein, it is predicted as a potential binder for that protein. Structure-based methods, on the other hand, involve docking the compound against a panel of different protein structures to predict its binding affinity across the proteome. nih.gov
These predictions can help in identifying potential off-targets that might lead to adverse effects, as well as new potential therapeutic applications for the compound (drug repositioning). youtube.com Experimental validation is then required to confirm these in silico predictions. researchgate.net
Ligand-Based and Structure-Based Drug Design Approaches
The computational insights gained from the aforementioned studies are pivotal in guiding the design of new analogs of this compound with improved properties. Both ligand-based and structure-based drug design strategies are employed.
Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. youtube.com This approach relies on the knowledge of other molecules that bind to the biological target of interest. By identifying the common structural features, or pharmacophore, required for activity, new molecules can be designed that incorporate these features. acs.org
Structure-based drug design , conversely, is applicable when the 3D structure of the target protein is available. nih.govacs.org Using the detailed information from molecular docking and MD simulations of the this compound-protein complex, medicinal chemists can rationally modify the compound's structure to enhance its interactions with the active site. acs.org For example, a substituent could be added to form an additional hydrogen bond or to better fill a hydrophobic pocket, thereby increasing binding affinity and selectivity. researchgate.net
Preclinical Efficacy Studies of 2 Fluoro N 1h Indazol 5 Yl Benzamide Derivatives in Relevant Biological Systems
In Vivo Efficacy in Non-Human Animal Models
Efficacy in Relevant Disease Models (e.g., Inflammation Models)
The preclinical efficacy of derivatives based on the 2-fluoro-N-(1H-indazol-5-yl)benzamide scaffold has been evaluated in various models of inflammation. These studies aim to determine the potential therapeutic utility of this chemical series in inflammatory conditions. The primary focus of these investigations has been on acute and chronic inflammation models, providing insights into the anti-inflammatory activity of these compounds.
Research into the anti-inflammatory properties of indazole derivatives has demonstrated significant efficacy in established preclinical models. A key model used to assess acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the administration of indazole and its derivatives has been shown to produce a time- and dose-dependent reduction in paw swelling, a cardinal sign of inflammation. nih.gov
For instance, studies on representative indazole compounds, such as indazole, 5-aminoindazole, and 6-nitroindazole, have revealed potent anti-inflammatory effects. nih.gov The percentage of inflammation inhibition by these compounds was observed to increase over time, with maximum effects typically seen in the later hours of the experiment. nih.gov This suggests a sustained anti-inflammatory action.
The anti-inflammatory effects of these indazole derivatives are believed to be mediated, at least in part, through the inhibition of key inflammatory pathways. In vitro assays have shown that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, a reduction in the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α), has been observed. researchgate.net The ability to modulate these critical components of the inflammatory cascade underscores the therapeutic potential of the indazole scaffold.
The table below summarizes the in vivo anti-inflammatory activity of representative indazole derivatives in the carrageenan-induced paw edema model.
Table 1: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
|---|---|---|---|
| Indazole | 100 | 5 | 61.03 |
| 5-Aminoindazole | 25 | 5 | 39.90 ± 0.36 |
| 50 | 5 | 60.09 ± 0.32 | |
| 100 | 5 | 83.09 ± 0.41 |
| Diclofenac (control) | 10 | 5 | 84.50 |
Data is presented as mean ± SEM for n=6 observations. Adapted from a study on indazole and its derivatives. nih.gov
In addition to the in vivo models, in vitro studies have been conducted to elucidate the mechanisms underlying the anti-inflammatory effects of indazole derivatives. These studies have focused on key molecular targets in the inflammatory process.
The inhibitory activity of indazole derivatives against COX-2 provides a plausible mechanism for their observed anti-inflammatory efficacy. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, have been determined for several indazole compounds.
Table 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibitory Activity of Indazole Derivatives
| Compound | IC50 (μM) |
|---|---|
| Indazole | 23.42 |
| 5-Aminoindazole | 12.32 |
| 6-Nitroindazole | 19.22 |
| Celecoxib (control) | 5.10 |
IC50 values were determined using an in vitro COX-2 inhibition assay. Adapted from a study on indazole and its derivatives. nih.gov
Furthermore, the ability of these compounds to inhibit the production of pro-inflammatory cytokines has been evaluated. The inhibition of TNF-α, a key mediator of inflammation, has been demonstrated in a concentration-dependent manner. researchgate.net
Collectively, these preclinical efficacy studies on indazole derivatives provide a strong rationale for the further investigation of compounds with the this compound scaffold as potential anti-inflammatory agents. The demonstrated efficacy in relevant disease models, coupled with mechanistic insights into their mode of action, highlights their therapeutic promise.
Analytical Methodologies for Characterization and Purity Assessment of 2 Fluoro N 1h Indazol 5 Yl Benzamide
Spectroscopic Techniques for Structural Confirmation (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unequivocal structural confirmation of 2-fluoro-N-(1H-indazol-5-yl)benzamide, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized.
In the ¹H NMR spectrum, the protons of the benzamide (B126) and indazole rings, as well as the amide proton, would exhibit characteristic chemical shifts and coupling patterns. The protons on the 2-fluorobenzoyl moiety are influenced by the electron-withdrawing fluorine atom, leading to distinct downfield shifts. The protons of the indazole ring system will also display specific resonances, with the proton at the C3 position typically appearing as a singlet. The amide proton (N-H) would likely be observed as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom attached to the fluorine (C2 of the benzoyl ring) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons of both the benzoyl and indazole rings will appear in the typical aromatic region of the spectrum.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indazole N1-H | ~13.0 | br s |
| Amide N-H | ~10.5 | br s |
| Indazole H3 | ~8.1 | s |
| Indazole H4, H6, H7 | 7.4 - 8.2 | m |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | ~164 |
| C-F (Benzoyl) | ~160 (d, ¹JCF ≈ 250 Hz) |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is based on analogous compounds.
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A prominent absorption band for the N-H stretching vibration of the amide and the indazole ring is expected in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the amide group will give rise to a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will also be present, typically in the range of 1100-1200 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide & Indazole) | Stretching | 3300 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Amide) | Stretching | 1650 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight plus one. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by identifying characteristic fragment ions, such as the loss of the 2-fluorobenzoyl group.
Chromatographic Methods for Purity Determination and Impurity Profiling (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for the detection and quantification of any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A typical reversed-phase HPLC method would be developed using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent such as acetonitrile or methanol, run in either an isocratic or gradient elution mode. Detection is commonly performed using a UV detector, set at a wavelength where the analyte and potential impurities have significant absorbance.
The purity of a sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. For accurate quantification, a reference standard of known purity is required.
Impurity profiling involves the identification and characterization of any impurities present in the sample. This is often achieved by coupling HPLC with mass spectrometry (LC-MS). This powerful hyphenated technique allows for the separation of impurities by HPLC and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns provided by the mass spectrometer. By comparing the retention times and mass spectra of the unknown peaks with those of known potential impurities (e.g., starting materials, intermediates, by-products), a comprehensive impurity profile can be established. While specific impurity data for this compound is not publicly available, a general approach to impurity profiling using HPLC is a standard practice in pharmaceutical analysis.
X-Ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound has not been reported in the public domain, analysis of a closely related compound, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, provides insights into the likely solid-state conformation. nih.gov In this analogue, the central amide fragment is essentially planar, and there are significant dihedral angles between this plane and the aromatic rings. nih.gov It is also observed that molecules are linked in the crystal by hydrogen bonds, forming dimers. nih.gov
For this compound, it is expected that the indazole and benzamide moieties would also be connected via an amide linkage with a degree of rotational freedom. The solid-state structure would likely be stabilized by intermolecular hydrogen bonds involving the amide N-H group and the nitrogen atoms of the indazole ring, potentially forming dimers or more extended networks. The fluorine atom may also participate in weaker intermolecular interactions. A definitive crystal structure would provide invaluable information on the molecule's conformation and packing in the solid state.
Future Research Directions and Therapeutic Potential of 2 Fluoro N 1h Indazol 5 Yl Benzamide Scaffolds
Advancements in Synthetic Methodologies for Novel Analog Generation
The generation of diverse libraries of 2-fluoro-N-(1H-indazol-5-yl)benzamide analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on developing more efficient and versatile synthetic strategies.
Recent advances in the synthesis of indazole derivatives include metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents onto the indazole core. researchgate.net For instance, palladium-catalyzed methods have been employed for the synthesis of N-methyl-3-aryl indazoles. researchgate.net Furthermore, copper-mediated intramolecular amination of N-aryl-imines provides an efficient route to 2-aryl-2H-indazoles. caribjscitech.com The Cadogan cyclization is another powerful method for synthesizing sterically hindered N-aryl-indazoles. nsf.gov
For the 2-fluorobenzamide (B1203369) portion, efficient methods for its synthesis from 1,2,3-benzotriazinones using tetrafluoroboric acid have been established, proceeding under mild thermal conditions. researchgate.net The coupling of 2-fluorobenzoyl chloride with various amines is also a common and effective method for generating 2-fluorobenzamide derivatives. dergipark.org.tr
Future synthetic strategies for novel this compound analogs could involve:
Combinatorial Chemistry: Utilizing high-throughput synthesis techniques to rapidly generate large libraries of analogs with diverse substitutions on both the indazole and benzamide (B126) rings.
Late-Stage Functionalization: Developing methods for the direct modification of the core scaffold at a late stage of the synthesis, allowing for the introduction of functional groups that may not be compatible with earlier reaction conditions.
Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of key intermediates and final compounds.
Bio-catalysis: Using enzymes to catalyze specific reactions, offering high selectivity and milder reaction conditions.
A summary of synthetic strategies for related scaffolds is presented in Table 1.
Table 1: Synthetic Methodologies for Indazole and Benzamide Derivatives
Discovery and Validation of Unexplored Biological Targets
The indazole scaffold is known to interact with a variety of biological targets, particularly protein kinases. rsc.org Many indazole-based compounds have been developed as inhibitors of kinases such as fibroblast growth factor receptor (FGFR), aurora kinases, and Pim kinases, which are implicated in cancer. nih.govscribd.com The 2-fluorobenzamide moiety has also been incorporated into inhibitors of key signaling proteins. For example, N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3). nih.gov
Future research should aim to identify and validate novel biological targets for the this compound scaffold. This can be achieved through:
Phenotypic Screening: Testing a library of analogs in cell-based assays to identify compounds with interesting biological activities, followed by target deconvolution to identify the molecular target.
Chemical Proteomics: Using affinity-based probes derived from the this compound scaffold to pull down interacting proteins from cell lysates.
In Silico Target Prediction: Employing computational methods to predict potential binding targets based on the chemical structure of the scaffold.
A list of known biological targets for related indazole and benzamide derivatives is provided in Table 2.
Table 2: Known Biological Targets of Indazole and Benzamide Derivatives
Strategies for Enhancing Potency, Selectivity, and Biological Performance
Strategies to improve the pharmacological profile of this compound analogs include:
Structure-Based Drug Design: Using X-ray crystallography or cryo-electron microscopy to determine the structure of the target protein in complex with a ligand, which can guide the design of more potent and selective inhibitors.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding mode of analogs and to rationalize SAR data. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.
Exploration of Polypharmacological Approaches for Complex Diseases
Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases such as cancer and neurodegenerative disorders. samipubco.com The indazole scaffold is considered a privileged structure in polypharmacology due to its ability to modulate multiple biological pathways. samipubco.com For instance, indazole-based compounds have been shown to target membrane transporters, which could be beneficial in overcoming multidrug resistance in cancer. samipubco.com
Future research on the this compound scaffold could explore its polypharmacological potential by:
Designing Multi-Target Ligands: Intentionally designing compounds that can inhibit multiple targets involved in a particular disease pathway. For example, designing dual inhibitors of kinases and other key signaling proteins.
Systems Biology Approaches: Using network analysis to understand the complex biological networks underlying a disease and to identify key nodes that could be targeted by a polypharmacological agent.
Screening against Target Panels: Testing lead compounds against a broad panel of biological targets to identify any off-target effects that could be therapeutically beneficial.
Emerging Therapeutic Applications in Oncology, Neurodegeneration, and Infectious Diseases
The indazole and benzamide scaffolds have shown promise in a variety of therapeutic areas.
Oncology: Indazole derivatives are well-established as anticancer agents, with several approved drugs such as axitinib (B1684631) and pazopanib (B1684535) targeting protein kinases. researchgate.netrsc.org The this compound scaffold could be explored for its potential to inhibit novel cancer targets or to overcome resistance to existing therapies. For example, derivatives could be developed as inhibitors of polo-like kinase 4 (PLK4), a target in breast cancer. nih.gov
Neurodegeneration: Indazole derivatives have shown neuroprotective effects in models of Parkinson's disease by inhibiting tau hyperphosphorylation. nih.gov There is also potential for developing indazole-based compounds as inhibitors of butyrylcholinesterase for the treatment of Alzheimer's disease. researchgate.net The ability of some indazole derivatives to cross the blood-brain barrier is a key advantage for developing treatments for central nervous system disorders. researchgate.net
Infectious Diseases: Some indazole derivatives have demonstrated activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. nih.gov There is also evidence of indazole compounds inhibiting viral neuraminidases, suggesting potential applications in treating influenza. rsc.org The this compound scaffold could be investigated for its potential as a novel anti-infective agent, particularly against drug-resistant pathogens.
A summary of the therapeutic potential of related scaffolds is provided in Table 3.
Table 3: Therapeutic Potential of Indazole and Benzamide Scaffolds
Q & A
Q. How can researchers distinguish between assay artifacts and true biological activity in high-throughput screening?
- Methodological Answer :
- Counter-screening : Test compounds in orthogonal assays (e.g., fluorescence-based vs. luminescence).
- Interference checks : Include detergent (e.g., Triton X-100) to rule out aggregation-based false positives.
- Dose-response curves : Ensure Hill slopes align with typical binding kinetics (slope ≈1 for single-site binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
